2,2-Dibromopropane
Overview
Description
2,2-Dibromopropane (C3H6Br2) is a chemical compound with a molecular weight of 201.88774 g/mol . It contains a total of 10 bonds, including 4 non-H bonds .
Synthesis Analysis
This compound can be synthesized by the reaction of propyne with 2 molecules of HBr . The reaction follows Markownikoff’s rule . In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 10 bonds, including 4 non-H bonds . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm^3, a boiling point of 118.4±8.0 °C at 760 mmHg, and a vapor pressure of 19.9±0.2 mmHg at 25°C . Its enthalpy of vaporization is 34.2±3.0 kJ/mol, and it has a flash point of 1.7±17.7 °C .Scientific Research Applications
Vibrational Spectra Analysis
The vibrational spectra of 2,2-dibromopropane have been a significant area of study. Klaboe (1970) examined the infrared and Raman spectra of this compound in gaseous and liquid states, revealing insights into molecular symmetry and fundamental frequency assignments (Klaboe, 1970).
Conformational Studies
Conformational analysis is another key research application. For example, Thorbjørnsurd et al. (1973) studied the vibrational spectra, dipole moments, and conformations of various substituted propanes including 1,2-dibromopropane (Thorbjørnsurd et al., 1973).
Photodissociation Dynamics
Research by Lee et al. (2008) focused on the photodissociation dynamics of 1,2-dibromopropane. They used the velocity map ion imaging method to analyze the dissociation process at specific wavelengths (Lee et al., 2008).
Catalytic Reduction Studies
Dahm and Peters (1996) investigated the catalytic reductions of α, ω-dihaloalkanes including 1,3-dibromopropane. They explored reductions with nickel(I) salen in different phases and studied the resulting products (Dahm & Peters, 1996).
Chemical Synthesis
In chemical synthesis, this compound is utilized in various reactions. For example, Choudhary (1987) developed a method for determining 2,3-dibromopropanol in air, a compound derived from this compound, highlighting its relevance in industrial processes (Choudhary, 1987).
Mechanism of Action
Target of Action
It is known to participate in elimination reactions .
Mode of Action
In elimination reactions, 2,2-Dibromopropane interacts with hydroxide ions. The hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine. This results in a rearrangement of the electrons, expelling the bromine as a bromide ion .
Biochemical Pathways
The compound’s participation in elimination reactions suggests it may influence pathways involving halogenoalkanes .
Result of Action
The result of this compound’s action in an elimination reaction is the production of propene . This suggests that the compound may play a role in reactions involving the formation of alkenes from halogenoalkanes.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is hypothesized that 2,2-Dibromopropane may interact with various enzymes, proteins, and other biomolecules, but these interactions have not been thoroughly investigated .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been thoroughly investigated .
Dosage Effects in Animal Models
It is possible that there may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Properties
IUPAC Name |
2,2-dibromopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c1-3(2,4)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARITXYXYCOZKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060482 | |
Record name | Propane, 2,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-16-1 | |
Record name | 2,2-Dibromopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dibromopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2,2-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dibromopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DIBROMOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH5NDU3B4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 2,2-Dibromopropane?
A1: this compound is a halogenated hydrocarbon with the molecular formula C3H6Br2. Its molecular weight is 201.89 g/mol. Spectroscopic data, particularly vibrational spectra, for this compound and its dichloro analog have been reported. [] Additionally, proton and carbon-13 NMR relaxation studies have been conducted on both liquid and solid this compound, revealing information about its molecular dynamics and phase transitions. []
Q2: How does the presence of the two bromine atoms in this compound influence its reactivity?
A2: The two bromine atoms on the same carbon atom (gem-dibromide) make this compound a suitable precursor for generating carbenoids. These reactive intermediates play a crucial role in cyclopropanation reactions. [, ]
Q3: Can you elaborate on the use of this compound in cyclopropanation reactions?
A3: this compound, in the presence of n-butyllithium (n-BuLi), forms a lithium carbenoid. This carbenoid readily reacts with alkenes, including those with allylic alcohols, to form cyclopropane rings. This reaction exhibits both chemoselectivity, favoring reaction at the alkene over the alcohol, and stereoselectivity, often yielding a specific stereoisomer of the cyclopropane product. []
Q4: What role does this compound play in catalytic systems involving cobalt or nickel?
A4: Research shows that this compound participates in reactions with dimethyl fumarate or maleate in the presence of cobalt(0) or nickel(0) complexes and zinc. These reactions yield 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid esters. Interestingly, the yield of these reactions varies depending on the catalyst system and the degree of substitution on the gem-dibromide. []
Q5: Has the behavior of this compound under high pressure been investigated?
A5: Yes, studies have investigated the thermodynamic properties of this compound at high pressures using differential thermal analysis (DTA) with compressed argon and helium. These studies revealed insights into the phase transitions and volume changes associated with melting. [, ]
Q6: How does the kinetic solvent isotope effect provide information about the reaction mechanisms involving this compound?
A6: Studies analyzing the temperature dependence of solvolysis rates of this compound in D2O and H2O, and comparing the kinetic solvent isotope effects, have provided insights into the mechanism of its reactions. This approach helps differentiate between SN1 and SN2 reaction pathways by examining the changes in activation parameters and solvent reorganization during the reaction. []
Q7: Are there any known analytical techniques for studying the photodissociation dynamics of this compound?
A7: Yes, researchers have employed the velocity map ion imaging technique to investigate the photodissociation dynamics of this compound at specific wavelengths (234 and 265 nm). This technique provides valuable information about the energy disposal and the nature of the photofragments produced during the photodissociation process. []
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